Biurea

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biurea is synthesized through the transamidation reaction between urea and hydrazine . The reaction typically involves heating urea and hydrazine together under controlled conditions to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by heating urea and hydrazine in a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of this compound. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Thermal Decomposition

Biurea undergoes multi-stage decomposition when heated, producing gases, condensates, and residues:

Key Findings from Thermal Analysis

Decomposition Stages :

-

Initial gas evolution : Minor NH₃ release.

-

Induction period : Duration influenced by external gas pressure.

-

Autocatalytic stage : Accounts for ~80% of decomposition, governed by nucleation-growth kinetics .

Reaction Mechanisms and Byproduct Formation

This compound participates in equilibrium-driven reactions during pyrolysis:

Reaction Network in Urea-Biurea Systems

| Reaction Step | Temperature Range | Observations |

|---|---|---|

| 132–190°C | HNCO reacts to form triuret | |

| 190–250°C | Foam-like structure forms at 210°C | |

| 250–360°C | Sublimation dominates |

Thermal Analysis Data (DSC/TG):

| Compound | Melting Point (°C) | Mass Loss (%) (to 210°C) |

|---|---|---|

| This compound | 193 (decomposition) | 94.4 |

| Cyanuric acid | Sublimes at 250 | 5.37–10.1 |

| Ammelide | 225 (solidification) | 5.58–9.34 |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Production of Azodicarbonamide

Biurea is a critical precursor in the synthesis of azodicarbonamide, which is widely used as a blowing agent in the production of foamed plastics and rubber. The synthesis process involves the oxidation of this compound using hydrogen peroxide in the presence of a catalyst such as potassium bromide. Research indicates that optimizing reaction conditions can yield over 95% azodicarbonamide from this compound .

Table 1: Yield Optimization for Azodicarbonamide Production from this compound

| Oxidant Amount (mol) | Yield (%) |

|---|---|

| 0 | 0 |

| 0.06 | 75 |

| 0.09 | 96 |

1.2. Synthesis of Other Derivatives

This compound can also be utilized to synthesize other nitrogen-containing compounds, such as hydrazodicarbonamide, which has applications in food preservation and as a food additive . The versatility of this compound in chemical synthesis highlights its importance in producing various industrial chemicals.

Pharmaceutical Applications

This compound has been investigated for its potential use in pharmaceuticals, particularly in dermatological formulations. Its keratolytic properties make it beneficial for treating dry skin conditions, as it helps retain moisture . Furthermore, this compound's role as a metabolite in the degradation of azodicarbonamide suggests its relevance in toxicological studies related to inhalation exposure .

Agricultural Applications

In agriculture, this compound serves as a nitrogen source in fertilizers. Its application can enhance soil fertility and improve crop yields by providing essential nutrients necessary for plant growth . The synthesis of this compound from urea and hydrazine also presents an environmentally friendly alternative to traditional methods, reducing waste generation during production .

Industrial Applications

4.1. Blowing Agents

The primary industrial application of this compound is as a precursor for azodicarbonamide, which is extensively used in the production of foamed materials such as rubber and plastics. This application is crucial for industries that require lightweight materials with good thermal insulation properties.

4.2. Textile Industry

This compound also finds utility in the textile industry as a dyeing agent, enhancing dye uptake and improving colorfastness in fabrics . Its role in textile processing further exemplifies its versatility across different industrial applications.

Case Studies

Case Study 1: this compound Synthesis Optimization

A study conducted by Bohloulbandi et al. (2021) focused on optimizing the synthesis conditions for this compound using hydrazine and urea under various pH levels and temperatures. The findings demonstrated that maintaining specific pH levels significantly influenced yield outcomes, achieving over 97% purity under optimal conditions .

Case Study 2: Inhalation Toxicology

Research on inhalation exposure to azodicarbonamide revealed that this compound is a significant metabolite produced during its metabolism in rats. This study highlighted the importance of understanding this compound's implications in toxicology and environmental health assessments .

Wirkmechanismus

The mechanism of action of biurea involves its ability to form coordination complexes with metal ions. This property is utilized in various applications, such as the biuret protein assay, where this compound reacts with copper ions to form a colored complex that can be measured spectrophotometrically . In biological systems, this compound and its derivatives can interact with molecular targets, such as enzymes and receptors, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Biurea is similar to other compounds such as urea, thiourea, and biuret. it has unique properties that distinguish it from these compounds:

Urea (CO(NH₂)₂): Urea is a simpler compound with a single carbonyl group, whereas this compound has two carbonyl groups connected by a hydrazine moiety.

Thiourea (SC(NH₂)₂): Thiourea contains a sulfur atom in place of the oxygen atom found in urea and this compound.

Biuret (HN(CONH₂)₂): Biuret is formed by the condensation of two urea molecules and has a similar structure to this compound but lacks the hydrazine moiety.

This compound’s unique structure allows it to form specific coordination complexes and participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

Biurea, a derivative of urea, has garnered attention in various fields due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, potential applications in agriculture and medicine, and relevant case studies.

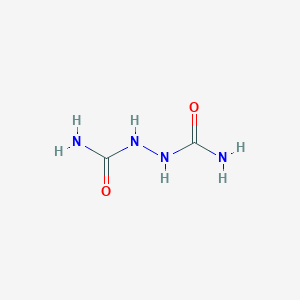

1. Chemical Structure and Properties

This compound is a compound formed by the reaction of urea with itself or through the hydrolysis of biuret. Its chemical formula is , and it possesses a structure that allows for hydrogen bonding, which is crucial for its interaction with biological molecules.

The biological activity of this compound primarily stems from its ability to act as a substrate for various enzymes. Notably, this compound serves as a substrate for biuret hydrolase (BiuH), an enzyme that catalyzes its conversion into ammonia and allophanate. This enzymatic activity is significant in microbial degradation processes, particularly in the context of environmental bioremediation .

3. Biological Activity in Microorganisms

Research has shown that this compound can be utilized by specific bacteria, such as Pseudomonas sp., which possess the BiuH enzyme. The enzymatic pathway involving biuret hydrolase is vital for the mineralization of cyanuric acid, illustrating the role of this compound in nitrogen cycling within ecosystems .

Table 1: Enzymatic Activity of BiuH on this compound

| Enzyme | Substrate | Products | Organism |

|---|---|---|---|

| BiuH | This compound | Ammonia, Allophanate | Pseudomonas sp. |

4. Agricultural Applications

This compound has been investigated for its potential use as a fertilizer additive. It can enhance nitrogen availability in soils, promoting plant growth. However, caution is warranted due to its phytotoxic effects at high concentrations .

Case Study: this compound as a Fertilizer Additive

In a controlled study, the application of this compound in crop fields resulted in improved nitrogen content in plants compared to traditional urea fertilizers. However, excessive use led to stunted growth in certain species, highlighting the need for careful dosage management .

5. Toxicological Studies

While this compound has beneficial applications, its safety profile must be considered. Studies have indicated that high doses can lead to toxicity in aquatic organisms, raising concerns regarding its environmental impact when used excessively in agricultural settings .

Table 2: Toxicity Levels of this compound on Aquatic Species

| Species | Concentration (mg/L) | Observed Effect |

|---|---|---|

| Daphnia magna | 10 | Reduced mobility |

| Danio rerio | 20 | Increased mortality |

6. Biochemical Characterization

Recent studies have provided insights into the structural characteristics of biuret hydrolase and its interaction with this compound. The enzyme exhibits high specificity towards biuret and related compounds, which is crucial for its role in microbial metabolism .

7. Future Directions

The exploration of this compound's biological activity is still ongoing. Future research may focus on:

- Developing biocontrol agents : Leveraging this compound's properties to create environmentally friendly pesticides.

- Pharmaceutical applications : Investigating potential anticancer properties linked to carbamide derivatives .

- Environmental remediation : Enhancing methods for detoxifying soils contaminated with nitrogenous compounds.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Biurea and its derivatives?

- This compound synthesis typically involves condensation reactions under controlled conditions. Analytical-grade reagents (e.g., hydrazine derivatives) are used, with strict safety protocols due to its explosive nature. Synthesis steps include refluxing reactants in aqueous solutions, followed by crystallization and purification via recrystallization. Instruments like CCD diffractometers and IR spectroscopy validate purity and structure .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound’s molecular structure?

- X-ray crystallography (using Mo Kα radiation, λ = 0.071073 nm) provides precise bond lengths and angles, while IR spectroscopy identifies functional groups (e.g., N–H, C=O). Computational methods like DFT (B3LYP/cc-pVTZ) supplement experimental data by predicting vibrational frequencies and electrostatic potentials .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Detailed experimental protocols, including reagent ratios, reaction times, and purification steps, must be documented. Cross-validation using multiple techniques (e.g., XRD, IR, and elemental analysis) ensures structural accuracy. Adherence to safety guidelines for handling energetic materials is critical .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT with B3LYP functional) be validated against experimental crystallographic data for this compound derivatives?

- Compare computed bond lengths (e.g., N–N: 1.386–1.409 Å) and angles with XRD results. Discrepancies arise from intermolecular interactions (e.g., hydrogen bonding) in crystals, which DFT models in gaseous states omit. Use larger basis sets (e.g., cc-pVTZ) to minimize errors and validate via statistical metrics like RMSD .

Q. What experimental approaches are used to study the thermal decomposition kinetics of this compound in solid-state conditions?

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition rates and activation energies. Isoconversional methods (e.g., Kissinger-Akahira-Sunose) model kinetics, while XRD of post-decomposition residues identifies intermediate phases .

Q. What strategies are effective for resolving discrepancies between theoretical predictions and experimental observations in this compound’s coordination behavior?

- Perform Mulliken population and Natural Bond Orbital (NBO) analyses to identify electron-rich sites (e.g., O and N atoms). Compare computational predictions of coordination sites with experimental crystallographic data (e.g., hydrogen-bond networks in 1-amino-biurea). Use hybrid methods combining DFT and molecular dynamics to account for intermolecular forces .

Q. How can researchers design experiments to investigate this compound’s role as a ligand in transition-metal complexes?

- Synthesize complexes with metals (e.g., Zn, Co) and characterize via single-crystal XRD to determine coordination geometry. Analyze stability using thermal methods and spectroscopic techniques (e.g., UV-Vis for d-orbital transitions). Compare experimental results with DFT-predicted binding energies and molecular electrostatic potentials .

Q. What statistical methods are appropriate for analyzing contradictions in thermal decomposition data across studies?

- Apply multivariate regression to account for variables like heating rate and atmosphere. Use ANOVA to assess significance of differences between datasets. Meta-analyses of published studies can identify systematic biases (e.g., instrument calibration errors) .

Q. Methodological Guidelines

- Data Collection : Use high-resolution instruments (e.g., Bruker Smart CCD diffractometer) and document parameters (e.g., temperature during XRD) .

- Computational Validation : Always cross-check DFT results with experimental data and report basis sets/functionals used .

- Ethical Reporting : Disclose unreported data that may alter conclusions and cite prior work accurately to avoid redundancy .

Eigenschaften

IUPAC Name |

(carbamoylamino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUZGMIUTMRARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O2 | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024628 | |

| Record name | Biurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Biurea is a white powder. (NTP, 1992), White solid; [CAMEO] | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Hydrazinedicarboxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 238 mg/L at 16 °C | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000595 [mmHg], 5.9X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | 1,2-Hydrazinedicarboxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from water | |

CAS No. |

110-21-4 | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Hydrazinedicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hydrazinedicarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-hydrazoformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POJ4UOY01H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

471 to 473 °F (NTP, 1992), 258 °C | |

| Record name | BIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-HYDRAZINEDICARBOXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.